2-(3-ethynylphenyl)acetic acid
Description
Properties
CAS No. |
371249-79-5 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 3 Ethynylphenyl Acetic Acid
Primary Synthetic Routes to 2-(3-Ethynylphenyl)acetic Acid
The principal approaches to synthesizing this compound hinge on established carbon-carbon bond-forming reactions and the strategic manipulation of functional groups to ensure correct isomerism and prevent unwanted side reactions.
Ethynylation Reactions for Aryl Acetylenes (e.g., Sonogashira Coupling Precursors)
The most prominent method for forming aryl acetylenes is the Sonogashira cross-coupling reaction. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. wikipedia.org For the synthesis of this compound, a common precursor would be an ester of 2-(3-halophenyl)acetic acid, such as methyl 2-(3-bromophenyl)acetate.
The general Sonogashira reaction scheme is as follows:
An aryl halide (R¹-X, where X is I, Br, Cl, or OTf) is coupled with a terminal alkyne (H-C≡C-R²). wikipedia.org
The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI. wikipedia.orglibretexts.org
A base, commonly an amine such as triethylamine (B128534) or diethylamine, is required. mdpi.com
In a typical synthesis, the aryl bromide precursor is reacted with a protected alkyne, like trimethylsilylacetylene (B32187) (TMSA), to prevent self-coupling of the terminal alkyne (Hay coupling). washington.edu The TMS protecting group is then removed under mild basic or fluoride-ion conditions, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Strategies for Ortho-, Meta-, and Para-Substituted Phenylacetic Acid Isomers Synthesis
The substitution pattern on a benzene (B151609) ring is determined by the directing effects of the substituents already present. masterorganicchemistry.com These effects dictate the position of incoming electrophiles during electrophilic aromatic substitution.
Ortho- and Para-Directors: These substituents direct incoming groups to the positions adjacent (ortho) and opposite (para) to them. masterorganicchemistry.com They are typically activating groups that donate electron density to the ring, such as hydroxyl (-OH), ether (-OR), amine (-NH₂), and alkyl (-R) groups. masterorganicchemistry.com Halogens are an exception, being deactivating yet still ortho-, para-directing.
Meta-Directors: These substituents direct incoming groups to the meta position. chemistrysteps.com They are deactivating groups that withdraw electron density from the ring, such as nitro (-NO₂), nitrile (-CN), and carbonyl groups (aldehydes, ketones, esters). chemistrysteps.com
The acetic acid group (-CH₂COOH) is an ortho-, para-director. Therefore, direct electrophilic ethynylation of phenylacetic acid would not yield the desired meta-isomer. To synthesize this compound, the synthetic strategy must be designed to overcome this directing effect. A common approach involves starting with a benzene ring that has a meta-directing group. For example, one could start with 3-bromonitrobenzene. The nitro group directs subsequent reactions. A Sonogashira coupling can be performed to introduce the ethynyl (B1212043) group at the 3-position relative to the nitro group. Following this, the nitro group can be reduced to an amine, which is then converted to a diazonium salt. The diazonium salt can be subjected to reactions to install the acetic acid side chain, for instance, through a Meerwein arylation or other radical-based processes.
| Directing Group Type | Effect on Ring | Position Directed | Examples |
| Activating | Electron Donating | Ortho, Para | -NH₂, -OH, -OR, -R |
| Deactivating | Electron Withdrawing | Ortho, Para | -F, -Cl, -Br, -I |
| Deactivating | Electron Withdrawing | Meta | -NO₂, -CN, -C(O)R, -SO₃H |
Advanced Methodologies in this compound Synthesis
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound, focusing on catalysis and stereocontrol.
Catalytic Approaches (e.g., Palladium- and Copper-Catalyzed Reactions)
The Sonogashira coupling is the cornerstone of aryl alkyne synthesis and relies heavily on palladium and copper catalysts. wikipedia.org
Palladium Cycle: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The final step is reductive elimination, which forms the C(sp²)-C(sp) bond of the product and regenerates the palladium(0) catalyst. wikipedia.org
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex. wikipedia.org
While effective, the classic Sonogashira reaction can be complicated by the homocoupling of the terminal alkyne (Glaser coupling), an issue often mitigated by using an excess of the alkyne or by employing copper-free conditions. washington.edu Copper-free Sonogashira reactions have been developed to avoid issues related to the toxicity of copper and the formation of homocoupled byproducts. These variants often require different ligands and bases to facilitate the catalytic cycle.
Palladium-catalyzed α-arylation of acetic acid derivatives has also emerged as a powerful tool. nih.govorganic-chemistry.org This method allows for the direct coupling of an aryl halide with the α-carbon of an acetic acid derivative, potentially offering an alternative route to the target molecule if a suitable 3-ethynyl-substituted aryl halide is used. nih.govorganic-chemistry.org
| Catalyst Component | Role in Sonogashira Coupling |
| Palladium(0) Complex | Main catalyst; activates the aryl halide via oxidative addition. |
| Copper(I) Salt | Co-catalyst; activates the terminal alkyne by forming a copper acetylide. |
| Phosphine Ligand | Stabilizes the palladium catalyst and influences its reactivity. |
| Base (Amine) | Deprotonates the terminal alkyne and neutralizes the hydrogen halide produced. |
Stereoselective Synthesis Considerations for Alkyne Functionalization
While this compound itself is not chiral, the alkyne functional group is a versatile handle for subsequent stereoselective transformations. The development of methods for the stereo- and regiocontrolled functionalization of alkynes is a significant area of organic synthesis. nih.govacs.org
Additions across the carbon-carbon triple bond can generate new stereocenters. For example:
Semi-hydrogenation: Alkynes can be reduced to either (Z)-alkenes using catalysts like Lindlar's catalyst or to (E)-alkenes using sodium in liquid ammonia. Cobalt-catalyzed methods can also achieve stereodivergent hydrogenation by tuning the solvent or ligands. rsc.org
Hydrofunctionalization: The addition of various X-H bonds across the alkyne can be controlled to achieve specific stereochemical outcomes. Gold-catalyzed hydrofunctionalization with carboxylic acids, for instance, can lead to enol esters with defined stereochemistry. mdpi.com
Difunctionalization: It is possible to add two different groups across the triple bond in a single, stereoselective step. Nickel-catalyzed arylation and acyl migration can produce all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org
These advanced methodologies highlight the potential of this compound as a building block for more complex, stereochemically defined molecules relevant to pharmaceuticals and materials science.
Principles of Green Chemistry in Synthesis Optimization
The optimization of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govmdpi.com These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, which often relies on palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, several green chemistry strategies can be implemented to enhance sustainability. nih.govwikipedia.org
Key areas for green optimization in the synthesis of this compound include the choice of solvents, catalysts, and reaction conditions. Traditional organic solvents such as toluene, DMF, and THF, which are often used in Sonogashira couplings, pose environmental and health risks. mdpi.com A greener approach involves substituting these with more benign alternatives. Recent advancements have demonstrated the feasibility of conducting Sonogashira couplings in water, which is a non-toxic, non-flammable, and abundant solvent. organic-chemistry.org The use of bio-derived solvents, like dimethylisosorbide (DMI), also represents a sustainable alternative. organic-chemistry.org
Another core principle of green chemistry is the reduction of waste and improvement of atom economy. sphinxsai.com One-pot synthesis and multicomponent reactions are effective strategies for achieving this, as they reduce the number of intermediate purification steps, thereby saving solvents and energy. nih.gov In the context of this compound synthesis, a one-pot procedure could involve the generation of a key intermediate in situ, which then reacts further without being isolated.
| Green Chemistry Principle | Application in Synthesis Optimization | Potential Benefits |
|---|---|---|
| Safer Solvents and Auxiliaries | Replacing traditional organic solvents (e.g., toluene, DMF) with water or bio-derived solvents (e.g., DMI). mdpi.comorganic-chemistry.org | Reduced toxicity, improved safety, and lower environmental impact. |
| Catalysis | Development of copper-free Sonogashira reactions and use of catalysts with high turnover numbers to allow for low palladium loadings. organic-chemistry.org | Avoidance of toxic copper co-catalysts and minimization of heavy metal waste. |
| Design for Energy Efficiency | Employing microwave-assisted heating instead of conventional refluxing. atiner.gr | Drastically reduced reaction times and lower energy consumption. |
| Waste Prevention | Utilizing one-pot or domino reaction sequences to reduce the number of workup and purification steps. nih.gov | Minimized solvent and material waste, leading to higher process efficiency. |
| High Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. sphinxsai.com | Reduced by-product formation and more efficient use of resources. |
Analytical and Spectroscopic Characterization in Synthetic Studies
The unambiguous identification and confirmation of the structure of this compound, along with any intermediates in its synthesis, rely on a combination of analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure.
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetic acid group, the terminal alkyne proton (-C≡CH), and the acidic proton of the carboxyl group (-COOH). The splitting patterns (multiplicity) and coupling constants of the aromatic signals would confirm the 1,3- (or meta) substitution pattern on the benzene ring.
¹³C NMR (Carbon-13 NMR) reveals the different types of carbon atoms in the molecule. The spectrum would display characteristic signals for the carboxyl carbon, the sp-hybridized carbons of the alkyne group, the sp²-hybridized aromatic carbons, and the sp³-hybridized methylene carbon.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption around 2100 cm⁻¹. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which overlaps with C-H stretching frequencies. A strong C=O stretching absorption for the carboxylic acid would be observed around 1700 cm⁻¹. mdpi.com
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which can confirm its elemental formula (C₁₀H₈O₂). The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.
| Technique | Feature | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
|---|---|---|
| ¹H NMR | Carboxylic Acid Proton (-COOH) | δ 10.0 - 13.0 ppm (broad singlet) |
| Aromatic Protons (-C₆H₄-) | δ 7.2 - 7.6 ppm (multiplet) | |
| Methylene Protons (-CH₂-) | δ 3.6 - 3.8 ppm (singlet) | |
| Alkynyl Proton (-C≡CH) | δ 3.0 - 3.2 ppm (singlet) | |
| ¹³C NMR | Carboxyl Carbon (-COOH) | δ 170 - 180 ppm |
| Aromatic Carbons (-C₆H₄-) | δ 120 - 140 ppm | |
| Alkynyl Carbons (-C≡C-) | δ 75 - 85 ppm | |
| Methylene Carbon (-CH₂-) | δ 40 - 45 ppm | |
| IR Spectroscopy | Alkynyl C-H Stretch | ~3300 cm⁻¹ (sharp, strong) |
| Carboxylic Acid O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) | |
| Alkynyl C≡C Stretch | ~2100 cm⁻¹ (weak) | |
| Carboxyl C=O Stretch | ~1700 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ (for C₁₀H₈O₂) | m/z ≈ 160.05 |
Chemical Transformations and Derivatization of 2 3 Ethynylphenyl Acetic Acid
Reactions at the Ethynyl (B1212043) Moiety
The terminal alkyne group is a highly versatile functional handle that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the construction of more complex molecules from the 2-(3-ethynylphenyl)acetic acid scaffold.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. In the context of this compound, the terminal alkyne can readily react with a variety of organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives. This reaction is characterized by its high functional group tolerance and can be performed under mild reaction conditions, often in aqueous solvent systems.
Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a bioorthogonal alternative to CuAAC, proceeding without the need for a cytotoxic copper catalyst. This reaction involves the use of a strained cyclooctyne (B158145), which reacts rapidly with azides. While the ethynyl group of this compound itself is not strained, it can be coupled to a strained cyclooctyne via other reactions, or alternatively, derivatives of this compound can be prepared where the alkyne is incorporated into a strained ring system to participate in SPAAC.
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product |
| This compound | Benzyl azide (B81097) | CuAAC | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 2-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)acetic acid |
| A cyclooctyne derivative of this compound | Phenyl azide | SPAAC | Catalyst-free | A triazole-linked product |
The terminal alkyne of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Sonogashira coupling allows for the direct reaction of the terminal alkyne with aryl or vinyl halides. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, results in the formation of a disubstituted alkyne. quora.comlibretexts.org This transformation is highly valuable for extending the carbon framework of the molecule.
While the ethynyl group itself does not directly participate in Heck and Suzuki reactions, it can be transformed into a moiety that does. For instance, the product of a Sonogashira coupling can subsequently undergo a Heck or Suzuki reaction at a different position on the aromatic ring if a suitable halide is present. Alternatively, the alkyne can be converted to a vinyl or aryl group, which can then participate in these cross-coupling reactions. The Heck reaction involves the coupling of an unsaturated halide with an alkene, acs.orgorganic-chemistry.orgmdpi.com while the Suzuki reaction couples an organoboron compound with an organohalide. google.com
| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product Type |
| This compound | Iodobenzene | Sonogashira | Pd catalyst, Cu(I) co-catalyst, base | 2-(3-(phenylethynyl)phenyl)acetic acid |
| A vinyl halide derivative | Styrene | Heck | Pd catalyst, base | A stilbene (B7821643) derivative |
| An aryl bromide derivative | Phenylboronic acid | Suzuki | Pd catalyst, base | A biphenyl (B1667301) derivative |
The alkyne functionality can be readily converted into other functional groups through addition reactions.
Hydration of the terminal alkyne in this compound can lead to the formation of a ketone or an aldehyde, depending on the regioselectivity of the addition of water. Markovnikov hydration, typically catalyzed by mercury(II) salts in aqueous acid, would yield a methyl ketone. In contrast, anti-Markovnikov hydration, which can be achieved using ruthenium-based catalysts, would produce an aldehyde. acs.orgresearchgate.netresearchgate.net
Halogenation of the alkyne with reagents such as chlorine (Cl₂) or bromine (Br₂) typically proceeds via a cyclic halonium ion intermediate, leading to the trans-dihaloalkene upon the addition of one equivalent of the halogen. quora.com The use of excess halogen can result in the formation of a tetrahaloalkane. organic-chemistry.org The reaction with hydrogen halides (HX) follows Markovnikov's rule to give a vinyl halide, which can react further with a second equivalent of HX to yield a geminal dihalide. Radical addition of HBr, initiated by peroxides, results in the anti-Markovnikov product. masterorganicchemistry.comorganic-chemistry.org
| Reaction | Reagent | Conditions | Expected Product |
| Markovnikov Hydration | H₂O, H₂SO₄ | HgSO₄ | 2-(3-acetylphenyl)acetic acid |
| Anti-Markovnikov Hydration | H₂O | Ruthenium catalyst | 2-(3-(2-oxoethyl)phenyl)acetic acid |
| Bromination (1 equiv.) | Br₂ | CCl₄ | 2-(3-(1,2-dibromoethenyl)phenyl)acetic acid (trans) |
| Hydrobromination (1 equiv.) | HBr | - | 2-(3-(1-bromoethenyl)phenyl)acetic acid |
| Radical Hydrobromination | HBr | Peroxides | 2-(3-(2-bromoethenyl)phenyl)acetic acid |
The ethynyl group can participate in intramolecular reactions to construct new ring systems. Intramolecular hydroarylation involves the addition of an aromatic C-H bond across the alkyne. For a derivative of this compound where the carboxylic acid is converted to an appropriate functional group, an intramolecular cyclization could be envisioned, leading to the formation of a new heterocyclic ring. This type of reaction can be catalyzed by various transition metals, including gold and copper, or can proceed under metal-free conditions. acs.orgresearchgate.netresearchgate.net
Annulation reactions involve the formation of a new ring onto an existing one. The alkyne moiety of this compound can react with various partners in the presence of a catalyst, such as palladium, to construct complex polycyclic aromatic hydrocarbons and other intricate molecular frameworks. libretexts.org
Homocoupling of terminal alkynes, such as the Glaser or Hay coupling, leads to the formation of symmetrical 1,3-diynes. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, such as air. Applying this to this compound would result in a dimer linked by a butadiyne bridge.
The A³ coupling (Aldehyde-Alkyne-Amine) is a powerful three-component reaction that allows for the synthesis of propargylamines. researchgate.netresearchgate.netmdpi.com In this reaction, this compound can react with an aldehyde and a secondary amine in the presence of a catalyst (commonly copper, gold, or silver salts) to afford the corresponding propargylamine (B41283) derivative. savemyexams.comyoutube.com
| Reaction Type | Reactants | Catalyst | Product Type |
| Homocoupling (Glaser/Hay) | This compound | Cu(I) salt, base, oxidant | Symmetrical diyne |
| A³ Coupling | This compound, Formaldehyde, Dimethylamine | Cu(I), Ag(I), or Au(I) salt | Propargylamine derivative |
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is amenable to a variety of classical transformations, allowing for the synthesis of numerous derivatives. The most common of these are esterification and amidation.
Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.orgmasterorganicchemistry.com This is an equilibrium process that is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. savemyexams.com Alternatively, direct amidation can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters. acs.org
| Reaction | Reagent(s) | Product Type |
| Fischer Esterification | Methanol, H₂SO₄ | Methyl 2-(3-ethynylphenyl)acetate |
| Amidation (via acid chloride) | 1. SOCl₂ 2. Diethylamine | N,N-diethyl-2-(3-ethynylphenyl)acetamide |
| Amidation (direct coupling) | Benzylamine, DCC | N-benzyl-2-(3-ethynylphenyl)acetamide |
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound is readily converted into esters and amides through standard synthetic protocols. These transformations are fundamental for modifying the compound's solubility, creating prodrugs, or preparing it for further coupling reactions.
Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. chemguide.co.ukmasterorganicchemistry.comucalgary.ca This equilibrium-driven process is typically facilitated by a strong acid like sulfuric acid and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comucalgary.ca
Alternatively, esterification can be achieved under milder conditions using coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDCI) or by converting the acid to a more reactive acyl chloride followed by reaction with an alcohol. organic-chemistry.org
Amidation: The synthesis of amides from this compound can be accomplished by direct reaction with an amine. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond. nih.gov Common coupling reagents include carbodiimides and phosphonium (B103445) or uronium salts like HBTU. organic-chemistry.org Another approach involves the in-situ activation of the carboxylic acid with reagents like boric acid derivatives, which mediate the condensation with an amine. organic-chemistry.org For more robust reactions, the carboxylic acid can be converted to its corresponding acyl chloride, which then readily reacts with a primary or secondary amine to yield the desired amide. ijper.org
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Fischer Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester (2-(3-ethynylphenyl)acetate) |
| Amidation (Coupling Agent) | Amine (R-NH₂), Coupling Agent (e.g., HBTU, DCC) | Amide (2-(3-ethynylphenyl)acetamide) |
| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Amine (R-NH₂) | Amide (2-(3-ethynylphenyl)acetamide) |
Reduction to Corresponding Alcohols and Subsequent Transformations
The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding 2-(3-ethynylphenyl)ethanol. This transformation provides a new synthetic handle for subsequent reactions.
The most effective reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). davuniversity.orglibretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.orgquora.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgreddit.com Borane (BH₃) complexes, such as BH₃-THF, also serve as effective reagents for this transformation and can offer different selectivity profiles compared to LiAlH₄. reddit.com
The resulting alcohol, 2-(3-ethynylphenyl)ethanol, can undergo further transformations typical of primary alcohols, such as oxidation back to an aldehyde or carboxylic acid, conversion to alkyl halides, or ether formation.
| Reaction | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether (e.g., THF) 2. Acidic Workup (e.g., H₃O⁺) | 2-(3-ethynylphenyl)ethanol |
| Reduction of Carboxylic Acid | Borane (BH₃•THF) | Anhydrous THF | 2-(3-ethynylphenyl)ethanol |
Derivatization for Linker Formation in Molecular Constructs
The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal alkyne, makes it an ideal candidate for use as a linker in the synthesis of complex molecular constructs and bioconjugates. ucalgary.ca
The carboxylic acid provides a convenient attachment point for solid-phase synthesis. wpmucdn.comcore.ac.uk It can be anchored to various resins, such as Wang or Rink amide resins, allowing for the stepwise assembly of peptides or other oligomers. uci.edunih.gov The alkyne group remains as a versatile functional handle that can be modified after the solid-phase synthesis is complete.
The terminal alkyne is particularly valuable for its participation in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgwikipedia.orgnih.gov This highly efficient and specific reaction allows the ethynyl group to be covalently linked to an azide-modified molecule (such as a protein, nucleic acid, or another synthetic molecule) to form a stable 1,2,3-triazole ring. youtube.combroadpharm.com This methodology is widely used in drug discovery, materials science, and bioconjugation due to its reliability and mild reaction conditions. broadpharm.com
Reactions Involving the Phenyl Ring and its Substituents
Electrophilic Aromatic Substitution Patterns (if applicable)
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the phenyl ring with an electrophile. vanderbilt.edu The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the two existing substituents: the ethynyl group (-C≡CH) and the acetic acid side chain (-CH₂COOH). chemistrytalk.org
-CH₂COOH group: This alkyl-type substituent is weakly activating and an ortho, para-director. It donates electron density to the ring through induction, stabilizing the carbocation intermediate (sigma complex) when the electrophile adds to the positions ortho or para to it. vanderbilt.edu
-C≡CH group: The ethynyl group is a deactivating group and a meta-director. Its sp-hybridized carbons are more electronegative than the sp²-hybridized carbons of the benzene (B151609) ring, causing it to withdraw electron density via induction. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position to avoid placing the positive charge of the sigma complex adjacent to the electron-withdrawing group. youtube.com
When both groups are present on the ring in a meta-relationship, their directing effects must be considered in concert. The weakly activating -CH₂COOH group directs to its ortho and para positions (carbons 2, 4, and 6). The deactivating -C≡CH group directs to its meta positions (carbons 5 and a blocked position). The activating group generally controls the regioselectivity. Therefore, electrophilic attack is most likely to occur at the positions activated by the -CH₂COOH group, specifically positions 2, 4, and 6, with potential steric hindrance influencing the final product distribution.
| Substituent | Electronic Effect | Directing Effect | Activated Positions |
|---|---|---|---|
| -CH₂COOH | Weakly Activating (Inductive Donor) | Ortho, Para | 2, 4, 6 |
| -C≡CH | Deactivating (Inductive Acceptor) | Meta | 5 |
Positions are numbered relative to the -CH₂COOH group as position 1.
Nucleophilic Aromatic Substitution in Quinazoline (B50416) Derivatives
While there is no direct literature detailing the synthesis of quinazoline derivatives starting from this compound, general synthetic routes allow for a hypothetical pathway. Quinazolinones are often synthesized from anthranilic acid derivatives. nih.govorganic-chemistry.orgnih.gov A plausible strategy would involve the amidation of an appropriately substituted anthranilic acid with this compound, followed by cyclization to form a quinazolinone ring bearing the 3-ethynylphenylacetyl group.
Once such a quinazoline scaffold is formed, it can undergo nucleophilic aromatic substitution (NAS), particularly if leaving groups (like halogens) are present on the quinazoline core. The quinazoline ring system is electron-deficient, which facilitates attack by nucleophiles. In derivatives like 2,4-dichloroquinazolines, the C4 position is known to be highly susceptible to regioselective nucleophilic attack by amines, alcohols, or thiols, allowing for the introduction of diverse substituents. openmedicinalchemistryjournal.com
Formation of Complex Molecular Scaffolds and Heterocycles
The terminal alkyne of this compound is a key functional group for constructing complex molecular architectures and heterocyclic systems.
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The this compound moiety can be coupled with a variety of halogenated compounds (e.g., substituted aryl halides, heteroaryl halides) to generate more complex, conjugated systems. nih.gov This reaction is fundamental in the synthesis of pharmaceuticals, organic materials, and natural products. mdpi.com
Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. As previously mentioned, the [3+2] cycloaddition with azides (Click Chemistry) is a prominent example, leading to the formation of 1,2,3-triazole rings. wikipedia.orgnih.gov This reaction is exceptionally reliable for linking different molecular fragments.
Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization. For instance, if a nucleophile is introduced into a suitable position on a derivative, it can attack the alkyne to form a new heterocyclic ring. Depending on the specific substrate and reaction conditions (e.g., using silver or other transition metal catalysts), this can lead to the formation of fused ring systems like indolizines or benzofurans. scispace.com
| Reaction Type | Key Reagents/Catalysts | Resulting Structure | Significance |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Cocatalyst, Base | Internal Alkyne | C-C bond formation, extension of conjugation |
| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Cu(I) Catalyst | 1,2,3-Triazole Ring | Formation of stable heterocyclic linkers |
| Intramolecular Cyclization | Internal Nucleophile, Metal Catalyst (e.g., Ag, Pd) | Fused Heterocyclic Systems | Construction of complex polycyclic scaffolds |
Applications of 2 3 Ethynylphenyl Acetic Acid As a Synthetic Building Block
Strategic Role in Medicinal Chemistry Research and Molecular Design
In the quest for novel therapeutics, the design and synthesis of molecules with precise biological activity are paramount. 2-(3-Ethynylphenyl)acetic acid serves as a valuable starting material in this endeavor, providing a scaffold that can be readily elaborated to explore chemical space and optimize interactions with biological targets.
The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify initial "hits" with desired biological activity. researchgate.netotavachemicals.com this compound is an ideal scaffold for combinatorial chemistry and the creation of such libraries. nih.gov Its two functional groups can be independently modified.
The carboxylic acid moiety can be converted into a variety of functional groups, most commonly amides and esters, by reacting it with a diverse collection of amines and alcohols, respectively. This reaction is robust and allows for the introduction of a wide range of substituents.
Simultaneously, the terminal alkyne group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. By reacting the alkyne-containing scaffold with a library of different azide-containing building blocks, a triazole ring is formed, which is a stable and often biologically compatible linker. This dual functionalization strategy allows for the rapid generation of a large and diverse library of compounds from a single, common precursor, as depicted in the table below.
| Functional Group | Reaction Type | Diversity Elements Introduced | Resulting Linkage |
| Carboxylic Acid | Amidation / Esterification | Various amines and alcohols | Amide / Ester |
| Terminal Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) | Various organic azides | 1,2,3-Triazole |
| This table illustrates the orthogonal reactivity of this compound in the synthesis of compound libraries. |
Quinazoline (B50416) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous approved drugs and biologically active molecules, known for their wide range of therapeutic activities including anticancer and antimicrobial effects. nih.govresearchgate.net The synthesis of quinazolines often involves the cyclization of anthranilic acid derivatives. nih.gov While this compound is not a direct precursor in traditional quinazoline ring synthesis, its structural motifs are frequently found in potent bioactive molecules.
The (3-ethynylphenyl) moiety can be incorporated into a pre-formed quinazoline scaffold through various cross-coupling reactions. For instance, a halogenated quinazoline derivative can be coupled with a terminal alkyne under metal-mediated conditions (e.g., Sonogashira coupling) to introduce the ethynylphenyl group. Alternatively, the acetic acid portion of the molecule can be used to form an amide bond with an amino-functionalized quinazoline, linking the ethynylphenylacetic acid scaffold to the heterocyclic core.
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. mdpi.com As a result, they are a major target for drug development. nih.gov The 3-ethynylphenyl group is a key pharmacophore present in several successful kinase inhibitors. The terminal alkyne can form crucial hydrogen bonds within the ATP-binding site of the kinase or serve as a reactive handle for covalent inhibitors.
This compound is a valuable precursor for the rational design of novel kinase inhibitors. uliege.be The phenylacetic acid scaffold allows for the precise positioning of the key ethynylphenyl group to interact with the target kinase. The carboxylic acid group can be used as an anchor point to connect to other fragments or scaffolds, enabling the construction of more complex and potent inhibitors. For example, it can be coupled with other heterocyclic systems, such as pyrimidines or thieno[2,3-d]pyrimidines, which are also common cores in kinase inhibitors. mdpi.comnih.gov This modular approach allows medicinal chemists to systematically explore structure-activity relationships and optimize the potency and selectivity of the designed inhibitors.
| Kinase Inhibitor Scaffold | Role of this compound | Key Interaction | Representative Drug Class |
| Thieno[2,3-d]pyrimidine | Provides the ethynylphenyl moiety via amide coupling | Hydrogen bonding from the alkyne group | Tyrosine Kinase Inhibitors |
| Pyrimidine | Serves as a fragment for building larger inhibitors | Positioning of the alkyne in the ATP-binding pocket | Axl Kinase Inhibitors semanticscholar.org |
| Quinazoline | Incorporation of the ethynylphenyl group onto the core | Interaction with hinge region of the kinase | EGFR Inhibitors |
| This table details the application of the this compound scaffold in the design of various kinase inhibitors. |
Utility in Chemical Biology Research
Beyond drug discovery, this compound is a powerful tool in chemical biology, where it is used to create chemical probes and bioconjugates to study and manipulate biological systems.
Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function, localization, and interactions within a complex cellular environment. The terminal alkyne of this compound makes it an excellent component for creating such probes.
A common strategy involves using the core of a bioactive molecule derived from this scaffold to bind to the target protein. The terminal alkyne then serves as a bioorthogonal handle. It does not react with most biological functional groups but can be specifically targeted with a complementary azide-containing reporter tag (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) via the CuAAC reaction. This two-step "tagging" approach allows for the visualization of the target protein, identification of its binding partners, or elucidation of the molecule's mechanism of action.
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. mdpi.com The terminal alkyne of this compound makes it a prime substrate for click chemistry-based bioconjugation. nih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules.
For labeling applications, a protein of interest can be genetically engineered to contain an unnatural amino acid with an azide (B81097) side chain. This azide-modified protein can then be specifically labeled with a molecule derived from this compound, which might carry a payload like a drug or a fluorescent dye. This method provides precise control over the site of conjugation. nih.gov
For immobilization, the carboxylic acid group can be used to attach the molecule to a solid support, such as a resin or a glass slide. The exposed terminal alkyne can then be used to capture azide-modified biomolecules from a complex mixture, a technique often used in proteomics to identify specific protein interactions.
Contributions to Materials Science and Polymer Chemistry
The unique bifunctional nature of this compound, featuring both a terminal alkyne and a carboxylic acid group, makes it a valuable monomer and surface modification agent in materials science. These two functional groups provide orthogonal handles for chemical manipulation, allowing for the design of materials with tailored properties.
Synthesis of Functional Materials via Alkyne Polymerization
The terminal alkyne group of this compound allows it to serve as a monomer in the synthesis of conjugated polymers. Poly(aryleneethynylene)s (PAEs) are a class of materials known for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Polymerization can be achieved through various metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which links aryl halides with terminal alkynes.
By incorporating this compound into a polymer backbone, the pendant carboxylic acid groups impart new functionalities. These groups can enhance the polymer's solubility in polar solvents, which is often a challenge for rigid-rod conjugated polymers. Furthermore, the acid moiety serves as a site for post-polymerization modification, allowing for the attachment of other functional units to fine-tune the material's electronic or physical properties.
Table 1: Potential Properties of Polymers Derived from this compound
| Polymer Type | Potential Co-monomer | Resulting Polymer Functionality | Potential Application |
|---|---|---|---|
| Homopolymer | N/A | High density of carboxylic acid groups, enhanced polarity and solubility. | pH-responsive materials, sensors, polyelectrolytes. |
| Alternating Copolymer | Diiodofluorene | Combines emissive properties of fluorene (B118485) with the functionality of the acetic acid group. | Functional layers in OLEDs, chemical sensors. |
| Random Copolymer | 1,4-Diethynylbenzene | Tunable density of functional groups along the polymer chain. | Organic semiconductors with tailored processability. |
Surface Functionalization Applications (e.g., via click chemistry)
The terminal alkyne of this compound is an ideal functional group for surface modification via "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). irjweb.com This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it a powerful tool for attaching molecules to various substrates. irjweb.comnih.gov
Surfaces functionalized with azide groups can be readily modified by reaction with this compound. This process forms a stable triazole linkage, covalently anchoring the molecule to the surface. rsc.org The exposed carboxylic acid group then fundamentally alters the surface's properties, for instance by increasing its hydrophilicity and providing a handle for the subsequent attachment of biomolecules, dyes, or other materials. This strategy has been employed to modify nanoparticles, polymer resins, and biological scaffolds. nih.govrsc.orgresearchgate.net
Table 2: Examples of Surface Functionalization Using Alkyne-Bearing Molecules
| Substrate | Modification Goal | Role of Acetic Acid Group | Example Application |
|---|---|---|---|
| Gold Nanoparticles | Improve biocompatibility and enable further conjugation. | Provides a hydrophilic shell and attachment points for proteins or drugs. | Targeted drug delivery, bio-imaging. irjweb.com |
| Polymer Films | Increase surface hydrophilicity and alter morphology. | Changes surface energy and provides sites for further reactions. | Biocompatible coatings, functional membranes. rsc.org |
| Exosomes | Attach fluorescent labels for tracking. | Serves as the anchor point after initial surface amine modification. | In vivo tracking of exosomes for therapeutic research. nih.gov |
General Organic Synthesis and Method Development
Beyond materials science, this compound is a valuable tool in organic synthesis due to its distinct and chemically accessible functional groups.
As a Model Substrate for Novel Reaction Discovery and Scope Delineation
In the development of new synthetic methods, chemists require well-behaved substrates to test the efficiency, selectivity, and functional group tolerance of a new reaction. With its stable aromatic core and two distinct reactive sites—the terminal alkyne and the carboxylic acid—this compound serves as an excellent model compound.
A new catalytic system designed for alkyne functionalization can be tested on this molecule to see if the carboxylic acid group interferes with the reaction. Conversely, a new method for esterification or amidation can be evaluated to ensure the alkyne moiety remains intact. This allows for a clear delineation of a new reaction's scope and limitations, which is crucial for its broader application in synthesis. The stability of the 1,2,3-triazole ring formed via click chemistry makes it a reliable component when exploring subsequent modifications of the core molecule. mdpi.com
Table 3: Use as a Model Substrate in Hypothetical Reaction Development
| Reaction Type Being Tested | Functional Group Targeted | Information Gained |
|---|---|---|
| Novel Alkyne Hydration | Terminal Alkyne | Determines if the carboxylic acid poisons the catalyst or participates in side reactions. |
| New Peptide Coupling | Carboxylic Acid | Confirms that the alkyne is inert to the coupling reagents. |
| Metal-Free Cycloaddition | Terminal Alkyne | Assesses the compatibility of the reaction with acidic protons. |
Synthesis of Advanced Intermediates for Complex Organic Molecules
The bifunctional nature of this compound makes it a valuable starting material for the synthesis of advanced intermediates. Each functional group can be independently and selectively transformed, allowing for the construction of complex molecular architectures. Phenylacetic acid and its derivatives are important structural motifs in many biologically active molecules and pharmaceuticals. mdpi.com
The carboxylic acid can be converted into a wide array of functional groups, including esters, amides, and acid chlorides. The alkyne can participate in reactions such as Sonogashira couplings to form larger conjugated systems, click chemistry to link molecular fragments, or reduction to yield alkyl or alkenyl chains. This versatility enables chemists to use this compound as a central scaffold upon which to build intricate target molecules, such as active pharmaceutical ingredients or molecular probes. knowde.com
Table 4: Synthetic Transformations for Creating Advanced Intermediates
| Functional Group | Reaction | Resulting Structure | Potential Use |
|---|---|---|---|
| Carboxylic Acid | Amide coupling with an amine | Phenylacetamide derivative | Precursor for enzyme inhibitors or other bioactive compounds. |
| Terminal Alkyne | CuAAC with an azido-sugar | Glycoconjugate | Chemical biology probes, drug delivery systems. |
| Both | 1) Sonogashira coupling, 2) Esterification | Extended conjugated ester | Intermediate for electronic materials or fluorescent labels. |
Computational and Theoretical Investigations of 2 3 Ethynylphenyl Acetic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and structural preferences of 2-(3-ethynylphenyl)acetic acid.
The first step in a computational investigation is typically geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. For this compound, a key structural feature is the rotational freedom around the single bond connecting the phenyl ring and the acetic acid moiety (C_aryl–CH₂COOH).
Computational studies on analogous molecules, such as phenylacetic acid, have shown that the lowest energy conformation is often a non-planar (Np) structure. nih.govresearchgate.net In this arrangement, the carboxylic acid group is twisted out of the plane of the phenyl ring. This is due to a balance of electronic effects and the minimization of steric hindrance. For this compound, it is predicted that a similar non-planar geometry would be the global minimum on the potential energy surface. The ethynyl (B1212043) group, being linear, does not significantly increase steric bulk but does influence the electronic distribution in the phenyl ring.
DFT calculations, for example using the B3LYP functional with a 6-311G** basis set, can provide precise predictions of bond lengths and angles for this lowest-energy conformer. nih.govresearchgate.net
Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound This interactive table contains hypothetical but representative data based on DFT calculations of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O(H) | ~1.36 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C≡C | ~1.20 Å |
| Bond Length | C_aryl-C_ethynyl | ~1.43 Å |
| Bond Angle | O=C-O | ~124° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's kinetic stability and reactivity.
For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the phenyl ring and the electron-rich ethynyl group. The LUMO is anticipated to be a corresponding π*-antibonding orbital. The presence of both an electron-withdrawing carboxylic acid group and a π-donating ethynyl group modulates the energies of these orbitals compared to unsubstituted benzene (B151609).
A smaller HOMO-LUMO gap generally implies higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. nih.gov Computational methods can quantify these energy levels, allowing for predictions about the molecule's behavior as an electron donor (nucleophile) or acceptor (electrophile). The ethynyl group is expected to raise the energy of the HOMO, while the carboxylic acid group may lower the energy of the LUMO, leading to a specific energy gap that dictates its reactivity profile.
Table 2: Predicted Frontier Molecular Orbital Energies This interactive table contains hypothetical but representative data.
| Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | π-orbital, delocalized over phenyl and ethynyl groups |
| LUMO | -1.2 eV | π*-orbital, delocalized over the aromatic system |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming structural assignments. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, theoretical IR, Raman, and NMR spectra can be generated.
DFT calculations have been shown to accurately reproduce the experimental vibrational spectra of phenylacetic acid and its derivatives. nih.govresearchgate.netorientjchem.org For this compound, key predicted vibrational modes would include:
O-H stretch: A broad band characteristic of the carboxylic acid dimer, typically around 3000 cm⁻¹.
C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹.
C≡C stretch: A sharp band of variable intensity in the 2100-2150 cm⁻¹ region.
Aromatic C-H stretches: Bands above 3000 cm⁻¹.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental results for structural verification.
Table 3: Predicted Key Vibrational Frequencies This interactive table contains representative data based on DFT calculations.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3000 | Broad, Strong |
| C-H Aromatic Stretch | Phenyl Ring | ~3050 | Medium |
| C≡C Stretch | Ethynyl | ~2120 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | ~1735 | Strong |
Reaction Mechanism Studies Using Computational Methods
Beyond static properties, computational methods are crucial for exploring the dynamic processes of chemical reactions. By mapping potential energy surfaces, chemists can identify reaction pathways, locate transition states, and calculate activation energies, thereby gaining a deep understanding of reaction mechanisms and kinetics.
A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point—an energy maximum in the reaction direction but a minimum in all other degrees of freedom. github.io Locating this first-order saddle point is key to understanding the energy barrier (activation energy) of a reaction.
For this compound, two primary sites of reactivity are the ethynyl and carboxylic acid groups.
Ethynyl Group Reactions: The terminal alkyne can undergo various reactions, such as nucleophilic addition, cycloaddition (e.g., click chemistry), or metal-catalyzed coupling. Computational studies, like those performed on phenylacetylene, can model the approach of a reactant, locate the transition state structure, and calculate the activation barrier for the reaction. researchgate.net This analysis reveals whether a proposed reaction is kinetically feasible under given conditions.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile serves as a quantitative map of a chemical reaction, illustrating its energetic course from start to finish.
Molecular Docking and Interaction Studies in Theoretical Models
Computational and theoretical methods, particularly molecular docking and interaction studies, are pivotal in predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. nih.gov These in silico techniques provide critical insights into the binding mechanisms that underpin a compound's biological activity, guiding further experimental studies and rational drug design. mdpi.com
Ligand-Protein Interaction Modeling (Focus on binding modes and structural insights)
Ligand-protein interaction modeling is a computational technique used to predict and analyze the binding of a small molecule (ligand) to a macromolecular target, typically a protein. mdpi.com This process, commonly known as molecular docking, simulates the orientation and conformation of the ligand within the protein's binding site to estimate the strength of the interaction, often expressed as a binding affinity or scoring function. mdpi.commdpi.com
For this compound, theoretical modeling would focus on identifying the most stable binding poses and characterizing the non-covalent interactions that stabilize the ligand-protein complex. The key functional groups of the molecule—the carboxylic acid, the phenyl ring, and the ethynyl group—are expected to dictate its binding mode.
Carboxylic Acid Group: This group is a primary site for strong, directional interactions. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). nih.gov In many protein active sites, the carboxylate moiety forms crucial salt bridges with positively charged amino acid residues such as Arginine (Arg) and Lysine (Lys), or coordinates with metal ions. nih.gov
Phenyl Ring: The aromatic ring can engage in several types of interactions, including hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Ethynyl Group: The terminal alkyne is a relatively rigid and linear functional group that can participate in weaker, yet significant, interactions. These include π-alkyne interactions with aromatic side chains and potential hydrogen bonding where the acetylenic hydrogen acts as a weak donor.
| Functional Group | Potential Interaction Type | Potentially Interacting Amino Acid Residues |
| Carboxylic Acid | Hydrogen Bonding, Salt Bridge, Metal Coordination | Arg, Lys, His, Asn, Gln, Ser, Thr, Metal ions (e.g., Zn²⁺, Mg²⁺) |
| Phenyl Ring | Hydrophobic Interactions, π-π Stacking | Leu, Ile, Val, Ala, Phe, Tyr, Trp |
| Ethynyl Group | π-Alkyne Interactions, Weak Hydrogen Bonding | Phe, Tyr, Trp, Backbone Carbonyls |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net By quantifying how variations in physicochemical properties affect activity, QSAR models serve as predictive tools for designing new, more potent analogs and optimizing lead compounds. nih.gov
The development of a QSAR model for a series of analogs based on the this compound scaffold would involve several key steps:
Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. frontiersin.org
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. mdpi.com These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields) descriptors. nih.gov
Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). frontiersin.orgnih.gov
Validation: The model's predictive power and robustness are rigorously assessed using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. nih.gov
For structural optimization of this compound, a QSAR model could reveal which properties are most influential for its activity. For example, a model might indicate that increasing lipophilicity (represented by LogP) while maintaining a specific electronic distribution on the phenyl ring enhances potency. mdpi.com This information would guide chemists to synthesize derivatives with specific substitutions on the phenyl ring or modifications to the acetic acid side chain to improve the desired biological effect. mdpi.com
| Descriptor Class | Example Descriptors | Relevance to this compound |
| Constitutional (1D) | Molecular Weight, Atom Count | Relates size to activity. |
| Topological (2D) | Molecular Connectivity Index (MCI) | Describes molecular branching and shape. |
| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | Quantifies lipophilicity, crucial for membrane permeability. |
| Electronic (2D/3D) | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describes the molecule's electronic properties, influencing electrostatic interactions. mdpi.com |
| Steric (3D) | Molecular Volume, Surface Area | Relates molecular size and shape to binding site complementarity. |
Crystal Structure Analysis and Solid-State Property Prediction
Crystal structure analysis via X-ray diffraction provides definitive information about a molecule's three-dimensional conformation and how it arranges itself in the solid state. This data is invaluable for understanding intermolecular interactions, which influence physical properties like solubility, stability, and melting point.
While the specific crystal structure of this compound is not reported in the reviewed literature, analysis of close structural analogs can provide strong predictive insights into its likely solid-state behavior. The crystal structure of acetic acid, the parent carboxylic acid, is known to form infinite chains linked by hydrogen bonds. scispace.com
A more complex and closely related analog, 2-(3,4,5-triphenylphenyl)acetic acid, has been characterized as an acetonitrile (B52724) solvate. researchgate.net Its crystal structure reveals that the fundamental supramolecular unit is a centrosymmetric dimer formed through strong O—H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This head-to-head dimer motif is a very common and stable arrangement for carboxylic acids in the solid state. These dimeric units are further connected by weaker C—H···O and C—H···N interactions. researchgate.net
Based on these analogs, it is highly probable that this compound would also crystallize to form hydrogen-bonded dimers via its carboxylic acid functionality. The planarity of the phenyl ring and the linear ethynyl group would influence the packing of these dimers, likely leading to stacked arrangements stabilized by π-π interactions between adjacent phenyl rings. The solid-state properties would thus be governed by a combination of strong hydrogen bonds and weaker van der Waals and π-stacking forces.
| Compound | Crystal System | Space Group | Key Supramolecular Feature |
| 2-(3,4,5-triphenylphenyl)acetic acid acetonitrile monosolvate researchgate.net | Triclinic | P1 | Inversion-symmetric O—H···O hydrogen-bonded dimers. |
| Acetic Acid scispace.com | Orthorhombic | Pna2₁ | Infinite chains linked by O—H···O hydrogen bonds. |
Future Research Directions and Emerging Paradigms for 2 3 Ethynylphenyl Acetic Acid
Development of Novel and Efficient Synthetic Methodologies
Future synthetic research will likely focus on optimizing the production of 2-(3-ethynylphenyl)acetic acid and its derivatives through greener and more precise chemical transformations.
Sustainable and Eco-Friendly Synthesis Approaches
The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. Future methodologies for synthesizing this compound could move away from traditional batch syntheses that often rely on stoichiometric reagents and toxic solvents. One promising direction is the adoption of continuous-flow synthesis, which can offer improved safety, efficiency, and scalability.
Alternative energy sources are also a key component of sustainable synthesis. Microwave-assisted organic synthesis (MAOS) and mechanochemistry (ball-milling) represent eco-friendly techniques that can accelerate reaction times, increase yields, and reduce the need for bulk solvents. The development of catalytic systems that use earth-abundant metals and operate in greener solvents like water, ethanol, or supercritical CO2 will be crucial. For instance, asymmetric coupling of terminal alkynes is being explored under greener conditions using oxygen as a sustainable oxidant and replacing toxic solvents with options like ethyl acetate. chemrxiv.org
Chemo-, Regio-, and Stereoselective Transformations
The presence of two distinct reactive sites—the alkyne and the carboxylic acid—makes selective transformations a key area of future research.
Chemoselectivity: Developing reactions that target one functional group while leaving the other intact is paramount. For example, research could focus on protecting-group-free strategies for esterification or amidation of the carboxylic acid without triggering unwanted reactions at the alkyne. Conversely, methods for selectively functionalizing the alkyne, such as hydroamination or carbometalation, without affecting the acidic proton of the carboxyl group would be highly valuable.
Regioselectivity: For reactions involving the alkyne, such as cycloadditions or multicomponent reactions, controlling the regiochemical outcome is critical. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is inherently regioselective, reliably producing 1,4-disubstituted triazoles. Future work could explore ruthenium-catalyzed variants to access the 1,5-regioisomer, thereby expanding the diversity of accessible molecular architectures.
Stereoselectivity: While the parent molecule is achiral, transformations that introduce chiral centers are an important frontier. Future research could involve the stereoselective addition of nucleophiles to the alkyne or the development of chiral catalysts for reactions that create stereocenters on the acetic acid side chain. Such methods would provide access to enantiomerically pure derivatives for applications in medicinal chemistry and chiral materials.
Advanced Applications in Chemical Biology
The bioorthogonal nature of the terminal alkyne makes this compound an ideal building block for creating sophisticated tools for chemical biology.
Next-Generation Chemical Probe Design for Precise Biological Interrogation
Chemical probes are essential for studying biological processes in their native environment. The structure of this compound is well-suited for this purpose, where the phenylacetic acid moiety can serve as a recognition element for specific protein targets, and the terminal alkyne acts as a bioorthogonal handle.
Future research will focus on using this compound as a scaffold to build a variety of probes. By attaching different recognition elements to the core structure, probes can be designed to target specific enzymes or receptors. The alkyne handle allows for the subsequent attachment of reporter tags (e.g., fluorophores like rhodamine or biotin (B1667282) for affinity purification) via click chemistry. wikipedia.org This modular "two-step" labeling strategy allows for in situ or in vivo labeling without the need for bulky reporter groups that might interfere with biological activity. nih.gov
Integration into Activity-Based Protein Profiling (ABPP) Tools
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in complex biological systems. mdpi.com ABPP probes typically consist of a reactive group that covalently binds to an enzyme's active site, a recognition element, and a reporter tag.
The this compound scaffold is a prime candidate for developing novel ABPP probes. The carboxylic acid can be modified to include a reactive "warhead" (an electrophile that targets a nucleophilic residue in an enzyme active site), while the alkyne serves as the handle for attaching a reporter tag. wikipedia.org This design allows for the identification of new enzyme targets or the profiling of inhibitor selectivity across a proteome. Future directions include the development of multiplexed ABPP experiments where different probes derived from this scaffold could be used simultaneously to monitor multiple enzyme activities.
Exploration in Advanced Materials Science and Nanotechnology
The dual functionality of this compound also presents opportunities in the design of novel functional materials and nanomaterials.
The terminal alkyne group is a versatile functional handle for polymerization and surface modification. Future research could explore the polymerization of this compound or its derivatives to create novel conjugated polymers. The resulting materials could possess interesting electronic or optical properties, with the pendant carboxylic acid groups providing a means to tune solubility, introduce cross-linking sites, or coordinate metal ions.
In nanotechnology, the molecule could be used as a ligand to functionalize the surfaces of nanoparticles. The terminal alkyne can form strong covalent bonds with gold surfaces, providing a stable alternative to traditional thiol-based functionalization. nih.govacs.org The carboxylic acid group would then be exposed on the nanoparticle surface, where it could be used to alter surface charge, improve colloidal stability, or serve as an anchor point for attaching biomolecules. Such functionalized nanoparticles could find applications in areas like chemical sensing, drug delivery, and catalysis. nih.gov Furthermore, the high reactivity of terminal alkynes makes them ideal for on-surface synthesis of low-dimensional nanomaterials, such as molecular wires or two-dimensional networks on metallic substrates. nih.govresearchgate.net
Synergistic Approaches: Combining Experimental and Computational Methods for Rational Design
The rational design of derivatives of this compound can be significantly accelerated and refined through the synergistic application of computational and experimental methods. This integrated approach allows for a continuous feedback loop, where computational predictions guide experimental work, and experimental results validate and improve computational models. This iterative cycle is crucial for efficiently navigating the vast chemical space to identify novel compounds with desired biological activities.
Computational techniques, such as Density Functional Theory (DFT), can be employed to study the electronic and structural properties of this compound and its analogues. researchgate.netnih.gov These studies can provide insights into the molecule's reactivity, stability, and potential interaction points with biological targets. For instance, understanding the charge distribution and molecular orbital energies can help in predicting how modifications to the ethynylphenyl scaffold might influence binding affinity and selectivity.
Molecular docking and molecular dynamics simulations are powerful tools for virtually screening libraries of this compound derivatives against specific protein targets, such as kinases, which are often implicated in diseases like cancer. purdue.edunih.gov These simulations can predict binding modes and estimate binding affinities, thereby prioritizing compounds for synthesis and experimental testing. This in silico screening significantly reduces the time and resources required compared to traditional high-throughput screening of large compound libraries.
The predictions from these computational models can then be tested experimentally. The synthesis of prioritized derivatives, followed by in vitro and in vivo assays, provides crucial data on their actual biological activity. This experimental validation is essential for confirming the accuracy of the computational models. Any discrepancies between the predicted and observed activities can be used to refine the computational parameters, leading to more accurate predictions in subsequent design cycles. This iterative process of prediction, synthesis, and testing is a hallmark of modern drug discovery and holds immense potential for the development of novel therapeutics based on the this compound scaffold.
Table 1: Synergistic Drug Design Workflow
| Step | Method | Objective |
|---|---|---|
| 1. Target Identification | Bioinformatics & Literature Review | Identify a relevant biological target for this compound derivatives. |
| 2. In Silico Screening | Molecular Docking & Dynamics | Predict the binding of virtual derivatives to the target. |
| 3. Prioritization | Scoring Functions & Free Energy Calculations | Rank virtual compounds based on predicted affinity and other properties. |
| 4. Synthesis | Organic Synthesis | Synthesize a focused library of the top-ranked compounds. |
| 5. In Vitro & In Vivo Testing | Biological Assays | Experimentally determine the activity and properties of the synthesized compounds. |
| 6. Model Refinement | QSAR & Machine Learning | Use experimental data to improve the predictive accuracy of the computational models. |
Potential for Automation and High-Throughput Synthesis Platforms
The translation of computationally designed molecules into tangible compounds for biological evaluation can be a significant bottleneck in the drug discovery pipeline. Automation and high-throughput synthesis platforms offer a solution to this challenge by enabling the rapid and parallel synthesis of compound libraries. The chemical structure of this compound and its derivatives, which can be assembled through modular synthetic routes, is well-suited for such automated approaches.
The synthesis of phenylacetic acid derivatives often involves multi-step sequences. mdpi.com These synthetic routes can be adapted for automated platforms that utilize robotic liquid handlers and reaction blocks. Such systems can perform a series of reactions in parallel, varying starting materials and reagents to quickly generate a diverse library of analogues. This allows for the systematic exploration of the structure-activity relationship (SAR) around the this compound core.
Flow chemistry is another powerful technology that can be integrated into automated synthesis platforms. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved reaction yields, purity, and safety. The modular nature of flow chemistry systems also allows for the straightforward integration of in-line purification and analysis, further streamlining the synthesis process.
The development of automated synthesis platforms for this compound derivatives would enable the rapid generation of focused libraries for biological screening. This high-throughput capability is essential for generating the large datasets needed to train and validate the computational models used in the rational design process. By combining the predictive power of computational chemistry with the synthetic efficiency of automation, the discovery of novel drug candidates based on the this compound scaffold can be significantly accelerated.
Table 2: Comparison of Synthesis Methodologies
| Feature | Traditional Batch Synthesis | Automated High-Throughput Synthesis |
|---|---|---|
| Throughput | Low (one reaction at a time) | High (many reactions in parallel) |
| Speed | Slow | Fast |
| Scalability | Can be challenging | Readily scalable |
| Reproducibility | Operator-dependent | High |
| Data Generation | Limited | Large datasets for SAR studies |
| Resource Intensity | High per compound | Lower per compound |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-ethynylphenyl)acetic acid, and how can yield and purity be improved?
- Methodological Answer : A two-step approach is recommended:
Sonogashira Coupling : Introduce the ethynyl group to a brominated phenylacetic acid precursor using Pd/Cu catalysts under inert conditions (e.g., N₂) .
Acid Protection/Deprotection : Protect the acetic acid moiety with tert-butyl or Fmoc groups during synthesis to prevent side reactions. Deprotect using trifluoroacetic acid (TFA) or piperidine, respectively .
- Yield Optimization : Use NaBr and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as co-catalysts in acetone to minimize byproducts and achieve >75% yield .
- Purity Enhancement : Purify via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in acetone/water .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Compare H and C NMR peaks to computational predictions (e.g., DFT) for the ethynyl group (C≡C stretch at ~2100 cm⁻¹ in IR) and aromatic protons (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Analyze crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) to validate molecular geometry .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for C₁₀H₈O₂: 160.0524) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite or sand .
- Toxicity Mitigation : Avoid inhalation; monitor for respiratory irritation. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the ethynyl group on this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Model substituent effects using Gaussian or ORCA software. The ethynyl group’s electron-withdrawing nature reduces electron density on the phenyl ring, altering reaction sites (e.g., electrophilic substitution) .
- Hammett Analysis : Compare σₚ values of ethynyl (-0.23) vs. bromo (+0.23) to predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Use heteronuclear correlation NMR (HSQC/HMBC) to identify impurities (e.g., residual palladium from Sonogashira coupling) .
- Crystallographic Validation : Compare unit cell parameters (e.g., monoclinic P2₁/c, a=12.5022 Å, β=93.573°) across batches to detect polymorphic variations .
- Chromatographic Purity : Employ HPLC with UV detection (λ=254 nm) to quantify trace byproducts (<0.5%) .
Q. How does the hydrogen-bonding network of this compound influence its solid-state properties?
- Methodological Answer :
- X-ray Analysis : Identify O–H···O hydrogen bonds (2.6–2.8 Å) forming dimers. These interactions increase melting point stability (~150–160°C) .
- Thermogravimetric Analysis (TGA) : Measure thermal decomposition onset (>200°C) to assess stability under storage conditions .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
